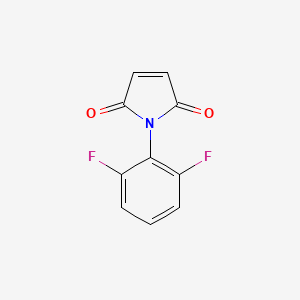
1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione” belongs to a class of organic compounds known as fluorinated organic compounds. These are organic compounds containing a fluorine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione” were not found, related compounds such as “1-(2,6-difluorophenyl)ethan-1-one” have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione derivatives have been synthesized and investigated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have shown good inhibition performance, which increases with concentration. Their adsorption on the steel surface follows Langmuir's adsorption isotherm, indicating a chemisorption process as the main mechanism of action. This application is crucial for extending the lifespan of metal structures in corrosive environments (Zarrouk et al., 2015).
Organic Solar Cells
The compound has found use in organic solar cells, where derivatives like 6,6′,6′′,6′′′-([9,9′-bifluorenylidene]-2,2′,7,7′-tetrayltetrakis(thiophene-5,2-diyl))tetrakis(2,5-bis(2-ethylhexyl)-3-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione) have been designed and synthesized. These materials exhibit high optical absorption coefficients, good solubility, promising optoelectronic properties, and high electron mobility, leading to efficient solar cells with an impressive open-circuit voltage (Gupta et al., 2017).
Fluorescent Materials
Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione-based conjugated polymers and copolymers have been synthesized for use in fluorescent materials. These materials demonstrate strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and photochemical stability. Such properties make them ideal candidates for use in optoelectronic devices and sensors (Beyerlein & Tieke, 2000).
Enhanced Thermo-stability and Luminescence
Modifications of pyrrolo[3,4-c]pyrrole-4,6-dione derivatives by incorporating pentafluorobenzene groups have resulted in materials with enhanced thermal stability and luminescent properties. These materials, such as poly{9,9-dioctylfluorene-2,7-diyl-alt-5-perfluorophenylthieno[3,4-c]pyrrole-4,6-dione}, show improved luminescent efficiency and color purity, making them promising candidates for polymer light-emitting diodes (PLEDs) (Wang et al., 2014).
Organic Thin Film Transistors
Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have also been employed in the construction of organic thin-film transistors (OTFTs). Copolymers containing quaterthiophene and 1,3-DPP units have shown promising p-channel charge transport performance, with hole mobility up to 0.013 cm²/Vs, indicating their potential for high-performance OTFT applications (Guo et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(13)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJUAGIQCFCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=O)C=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

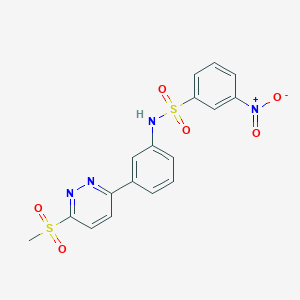


![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)
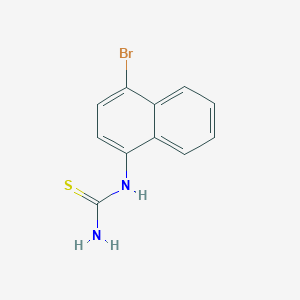
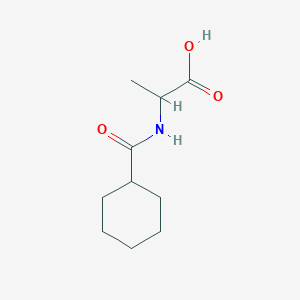
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)
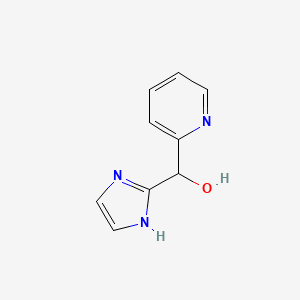
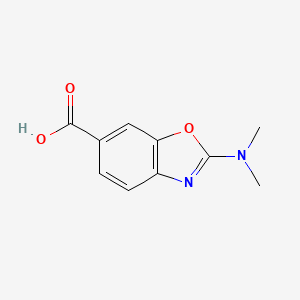
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

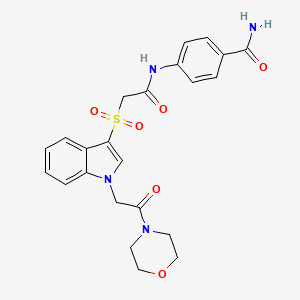
![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)